Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that features a morpholine ring, a benzoate ester, and a triethoxyphenyl group
Preparation Methods
The synthesis of Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. The process may start with the preparation of the benzoate ester, followed by the introduction of the morpholine ring and the triethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.
Comparison with Similar Compounds
Ethyl 2-(morpholin-4-yl)-5-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate can be compared with similar compounds, such as:
- Ethyl (2-((4-(4-morpholinyl)-3-nitrobenzoyl)amino)-1,3-thiazol-4-yl)acetate
- 2-(3-Methoxy-phenyl)-1-morpholin-4-yl-ethanethione These compounds share structural similarities but may differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of the morpholine ring, benzoate ester, and triethoxyphenyl group, which may confer distinct chemical and biological activities.
Properties
Molecular Formula |
C26H34N2O7 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl 2-morpholin-4-yl-5-[(3,4,5-triethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H34N2O7/c1-5-32-22-15-18(16-23(33-6-2)24(22)34-7-3)25(29)27-19-9-10-21(28-11-13-31-14-12-28)20(17-19)26(30)35-8-4/h9-10,15-17H,5-8,11-14H2,1-4H3,(H,27,29) |
InChI Key |
KEMQJNWEGLTVFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC |
Origin of Product |
United States |
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